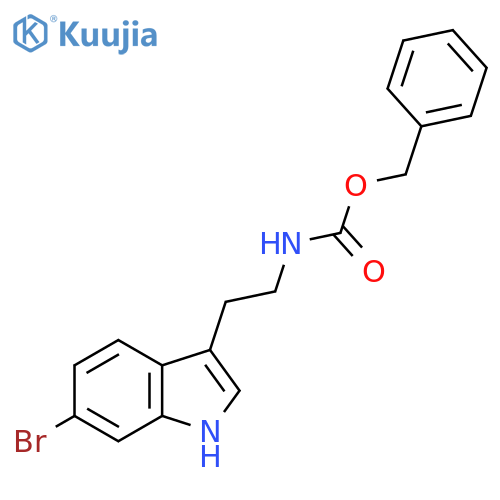

Cas no 2185807-57-0 (benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate)

benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28301130

- 2185807-57-0

- benzyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate

- benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate

-

- インチ: 1S/C18H17BrN2O2/c19-15-6-7-16-14(11-21-17(16)10-15)8-9-20-18(22)23-12-13-4-2-1-3-5-13/h1-7,10-11,21H,8-9,12H2,(H,20,22)

- InChIKey: TXDSKGFBGBZYGW-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)NC=C2CCNC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 372.04734g/mol

- どういたいしつりょう: 372.04734g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 54.1Ų

benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28301130-10.0g |

benzyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |

2185807-57-0 | 95.0% | 10.0g |

$6020.0 | 2025-03-19 | |

| Enamine | EN300-28301130-0.1g |

benzyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |

2185807-57-0 | 95.0% | 0.1g |

$1232.0 | 2025-03-19 | |

| Enamine | EN300-28301130-2.5g |

benzyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |

2185807-57-0 | 95.0% | 2.5g |

$2745.0 | 2025-03-19 | |

| Enamine | EN300-28301130-1.0g |

benzyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |

2185807-57-0 | 95.0% | 1.0g |

$1400.0 | 2025-03-19 | |

| Enamine | EN300-28301130-0.05g |

benzyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |

2185807-57-0 | 95.0% | 0.05g |

$1176.0 | 2025-03-19 | |

| Enamine | EN300-28301130-10g |

benzyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |

2185807-57-0 | 10g |

$6020.0 | 2023-09-07 | ||

| Enamine | EN300-28301130-1g |

benzyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |

2185807-57-0 | 1g |

$1400.0 | 2023-09-07 | ||

| Enamine | EN300-28301130-5.0g |

benzyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |

2185807-57-0 | 95.0% | 5.0g |

$4060.0 | 2025-03-19 | |

| Enamine | EN300-28301130-0.25g |

benzyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |

2185807-57-0 | 95.0% | 0.25g |

$1288.0 | 2025-03-19 | |

| Enamine | EN300-28301130-0.5g |

benzyl N-[2-(6-bromo-1H-indol-3-yl)ethyl]carbamate |

2185807-57-0 | 95.0% | 0.5g |

$1344.0 | 2025-03-19 |

benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate 関連文献

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

5. Back matter

-

6. Book reviews

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamateに関する追加情報

Introduction to Benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate (CAS No. 2185807-57-0)

Benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate, a compound with the chemical identifier CAS No. 2185807-57-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural framework of this molecule incorporates a benzyl moiety and an N-substituted carbamate group, both of which are strategically positioned relative to a 6-bromo-1H-indole core. This specific arrangement not only contributes to the compound's unique chemical properties but also opens up diverse possibilities for its biological activity.

The benzyl group, known for its stability and ease of functionalization, plays a crucial role in modulating the pharmacokinetic profile of the molecule. Its presence can influence solubility, metabolic pathways, and overall bioavailability, making it an essential component in drug design. On the other hand, the carbamate moiety is often associated with inhibitory effects on various enzymatic targets, which can be exploited for therapeutic purposes. The combination of these features within the same molecular structure suggests that Benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate could exhibit multifaceted biological activities.

The indole core, particularly when substituted with a bromine atom at the 6-position, is a common motif in medicinal chemistry due to its presence in numerous bioactive natural products and pharmacologically relevant compounds. The bromine atom introduces electrophilic characteristics to the indole ring, facilitating further functionalization and enabling interactions with various biological targets. This structural feature has been extensively studied in the context of developing novel therapeutic agents, including those targeting neurological disorders, cancer, and infectious diseases.

Recent research has highlighted the importance of indole derivatives in drug discovery. For instance, compounds containing the indole scaffold have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The brominated indole derivative found in Benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate may leverage these properties, offering a new lead compound for further investigation. Studies have demonstrated that modifications at different positions of the indole ring can significantly alter the biological activity of these molecules, suggesting that strategic placement of functional groups is key to achieving desired pharmacological effects.

The carbamate group in Benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate is another critical feature that contributes to its potential therapeutic utility. Carbamates are known for their ability to act as transition-state analogs, which can be highly effective in inhibiting enzymes that catalyze reactions involving carbonyl groups. This mechanism has been exploited in the development of drugs targeting enzymes such as carbonic anhydrases and proteases. The presence of this group in our compound suggests that it may interfere with specific enzymatic pathways, potentially leading to therapeutic benefits.

In terms of synthetic chemistry, Benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate presents an interesting challenge due to its complex structure. The synthesis involves multiple steps, including the formation of the indole core, bromination at the 6-position, and subsequent introduction of the benzyl N-substituted carbamate group. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are likely employed to achieve this transformation with high yield and purity. The development of efficient synthetic routes is crucial for scaling up production and conducting further biological evaluations.

The pharmacological evaluation of Benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate is an ongoing area of research. Initial studies may focus on assessing its interaction with potential biological targets using computational modeling and enzyme inhibition assays. If promising results are obtained from these preliminary tests, more comprehensive studies would be conducted to evaluate its efficacy and safety profiles in vitro and possibly in vivo models. Such studies would provide valuable insights into its therapeutic potential and help guide future drug development efforts.

The compound's unique structural features also make it a valuable tool for medicinal chemists seeking to develop novel analogs with enhanced properties. By systematically modifying different parts of the molecule—such as replacing or altering functional groups—scientists can generate libraries of derivatives for high-throughput screening. This approach allows for rapid identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. The benzyl N-substituted carbamate scaffold provides a versatile platform for such explorations.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when producing Benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate on an industrial scale. Quality control measures must be implemented at every stage of production to guarantee consistency and purity. Additionally, documentation regarding synthesis procedures, analytical data, and safety information must be maintained to meet regulatory requirements for pharmaceutical intermediates.

In conclusion, Benzyl N-2-(6-bromo-1H-indol-3-y]ethylcarbamate (CAS No. 2185807_57_0) is a structurally complex compound with significant potential in pharmaceutical research. Its combination of a benzyl group、an N-substituted carbamate、and a brominated indole core positions it as a promising candidate for further exploration in drug discovery。The strategic placement of these functional groups not only influences its chemical properties but also opens up diverse possibilities for biological activity。Ongoing research aims to fully elucidate its pharmacological profile,with the ultimate goal of developing novel therapeutic agents based on this scaffold。

2185807-57-0 (benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate) 関連製品

- 1526-29-0(Cyclobutanecarboxylic acid, 2-chloro-2,3,3-trifluoro-, methyl ester)

- 1331786-39-0(1-(Azetidin-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole)

- 2229403-62-5(3,3-difluoro-2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-1-amine)

- 1004389-99-4(N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide)

- 15048-22-3(N-1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-ylacetamide)

- 2386432-52-4(4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-benzothiazole-7-carboxylic acid)

- 1361779-49-8(2'-Chloro-5'-chloromethyl-3,5-dichloro-biphenyl)

- 896330-53-3(2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-3-(trifluoromethyl)phenylacetamide)

- 2229334-24-9(tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate)

- 1110717-66-2(2-chloro-N-(4-{(propylcarbamoyl)aminosulfonyl}phenyl)acetamide)